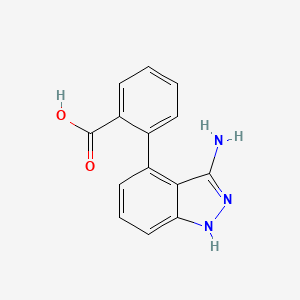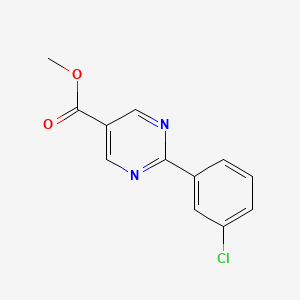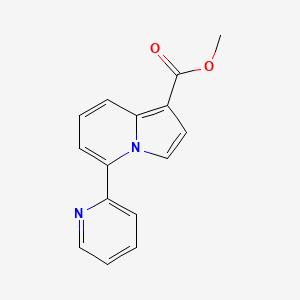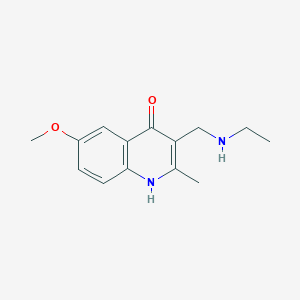
(3-Bromophenyl)(cyclopentyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)(cyclopentyl)methanamine is a chemical compound with the molecular formula C12H16BrN It is characterized by a bromophenyl group attached to a cyclopentylmethanamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(cyclopentyl)methanamine typically involves the reaction of 3-bromobenzylamine with cyclopentylmethanamine under specific conditions. One common method involves the use of triphosgene in dichloromethane (DCM) as a solvent, followed by the addition of triethylamine (Et3N) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
化学反応の分析
Types of Reactions
(3-Bromophenyl)(cyclopentyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the methanamine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different amine derivatives.
科学的研究の応用
(3-Bromophenyl)(cyclopentyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Bromophenyl)(cyclopentyl)methanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Bromobenzylamine: Similar in structure but lacks the cyclopentyl group.
Cyclopentylmethanamine: Lacks the bromophenyl group.
(3-Fluorophenyl)(cyclopentyl)methanamine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
(3-Bromophenyl)(cyclopentyl)methanamine is unique due to the presence of both the bromophenyl and cyclopentyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.
特性
分子式 |
C12H16BrN |
|---|---|
分子量 |
254.17 g/mol |
IUPAC名 |
(3-bromophenyl)-cyclopentylmethanamine |
InChI |
InChI=1S/C12H16BrN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 |
InChIキー |
GMSOAUJJXLZSGT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11863323.png)




![Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11863342.png)

![5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11863365.png)



